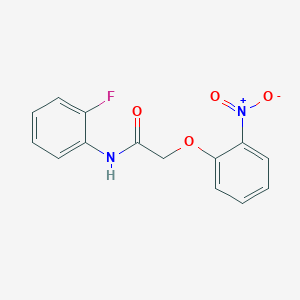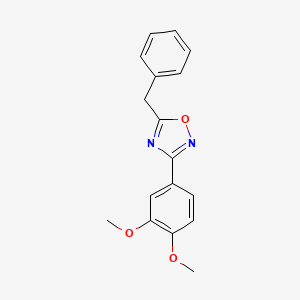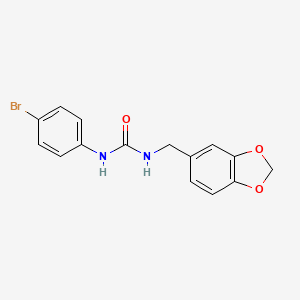![molecular formula C17H22N2O2S B5566677 methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)
methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate, also known as MCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCE is a thioamide derivative of benzoic acid and has a molecular weight of 396.55 g/mol.
科学的研究の応用
Methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has been shown to selectively detect thiols in the presence of other biological molecules and has been used for the detection of cysteine and glutathione in cells and tissues.
Another area of research is the use of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
作用機序
The mechanism of action of methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating the redox state of cells. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
実験室実験の利点と制限
One of the major advantages of methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate is its selectivity for thiols in biological systems. This compound has been shown to selectively detect thiols in the presence of other biological molecules and has been used for the detection of cysteine and glutathione in cells and tissues.
However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can induce cell death in normal cells at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.
将来の方向性
There are several future directions for research on methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate. One area of research is the development of more selective and sensitive fluorescent probes for the detection of thiols in biological systems. Another area of research is the development of this compound derivatives with improved anticancer activity and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential applications as a fluorescent probe for the detection of thiols in biological systems and as a potential anticancer agent. Although the mechanism of action of this compound is not fully understood, studies have suggested that this compound may exert its biological effects by modulating the redox state of cells. While this compound has several advantages, caution should be exercised when using this compound in lab experiments due to its potential toxicity. There are several future directions for research on this compound, including the development of more selective and sensitive fluorescent probes and the development of this compound derivatives with improved anticancer activity and reduced toxicity.
合成法
Methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 3-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(1-cyclohexen-1-yl)ethylamine and methylamine. The final product is obtained through the reaction of the intermediate with methyl benzoate.
特性
IUPAC Name |
methyl 3-[2-(cyclohexen-1-yl)ethylcarbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-16(20)14-8-5-9-15(12-14)19-17(22)18-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHMZLFZCKAUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=S)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)
![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)
![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)
![N'-(2,4-dichlorobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5566615.png)
![2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)
![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)
![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)
![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)
